1-Bromo-3-chloro-2-methylpropane

描述

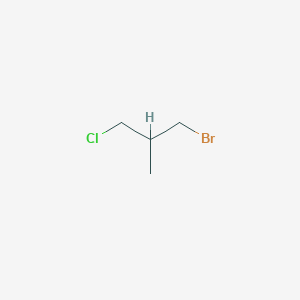

1-Bromo-3-chloro-2-methylpropane (CAS 6974-77-2) is a halogenated alkane with the molecular formula C₄H₈BrCl and a molecular weight of 171.46 g/mol . Structurally, it features a branched carbon chain with bromine and chlorine substituents at positions 1 and 3, respectively, and a methyl group at position 2. This compound is a colorless to light yellow liquid with a purity typically exceeding 98% .

属性

IUPAC Name |

1-bromo-3-chloro-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrCl/c1-4(2-5)3-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDOQFPDSUOLGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871175 | |

| Record name | 1-Bromo-3-chloro-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6974-77-2 | |

| Record name | 1-Bromo-3-chloro-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6974-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-chloro-2-methylpropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006974772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6974-77-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-3-chloro-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-chloro-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism

-

Initiation : Benzoyl peroxide (BPO) generates free radicals under thermal or photolytic conditions, abstracting a hydrogen atom from HBr to form a bromine radical.

-

Propagation : The bromine radical adds to the less substituted carbon of the alkene (anti-Markovnikov orientation), forming a carbon-centered radical intermediate.

-

Termination : The radical intermediate abstracts a hydrogen atom from HBr, yielding the final product and regenerating a bromine radical.

Optimized Reaction Conditions

The synthesis is conducted in a reaction tower to enhance mixing and control exothermicity. Key parameters include:

| Parameter | Optimal Range |

|---|---|

| Temperature | 10–20°C |

| HBr Flow Rate | 2 L/h |

| Molar Ratio (Alkene:HBr:BPO) | 1:1:0.01 |

| Reaction Pressure | ≤0.5 MPa |

Under these conditions, the reaction achieves >95% conversion of 3-chloro-2-methyl-1-propene, with the product isolated via distillation.

Nucleophilic Substitution of 3-Chloro-2-methyl-1-propanol

This method involves substituting the hydroxyl group of 3-chloro-2-methyl-1-propanol (C₃H₇ClO) with bromine using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).

Reaction Steps

-

Activation : The hydroxyl group is protonated by HBr, converting it into a better leaving group (water).

-

Substitution : Bromide ion attacks the electrophilic carbon, displacing water to form this compound.

Comparative Analysis of Reagents

| Reagent | Yield (%) | Reaction Time (h) | Byproducts |

|---|---|---|---|

| HBr (48%) | 78 | 6 | H₂O, trace ethers |

| PBr₃ | 92 | 2 | H₃PO₃, HBr gas |

PBr₃ offers higher efficiency but requires rigorous temperature control (<0°C) to minimize side reactions like elimination.

Halogen Exchange via Finkelstein Reaction

The Finkelstein reaction exchanges chloride for bromide in the presence of a polar aprotic solvent. For this compound, this method is less common due to steric hindrance from the 2-methyl group but remains viable under specific conditions.

Procedure

-

Substrate : 1,3-Dichloro-2-methylpropane (C₄H₈Cl₂) is reacted with sodium bromide (NaBr) in acetone.

-

Conditions : Reflux at 56°C for 12 hours, followed by fractional distillation.

Yield Optimization

| NaBr Equivalents | Solvent | Yield (%) |

|---|---|---|

| 1.5 | Acetone | 65 |

| 2.0 | Dimethylformamide | 82 |

The reaction equilibrium favors bromide incorporation due to the low solubility of NaCl byproduct in acetone.

Industrial-Scale Production via Continuous Flow Reactors

Continuous flow systems enhance scalability and safety for exothermic halogenation reactions. A representative setup includes:

-

Reactor Type : Tubular reactor with static mixers.

-

Residence Time : 30 minutes.

-

Temperature Control : Jacketed cooling to maintain 15°C.

化学反应分析

1-Bromo-3-chloro-2-methylpropane undergoes various chemical reactions, including substitution and elimination reactions.

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by another nucleophile. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.

Elimination Reactions: It can also undergo elimination reactions to form alkenes.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Organic Synthesis

1-Bromo-3-chloro-2-methylpropane is primarily utilized as an intermediate in organic synthesis . Its halogenated structure allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex organic molecules.

Key Reactions:

- Nucleophilic Substitution : The compound can undergo reactions with nucleophiles such as amines or alcohols to form substituted products.

- Elimination Reactions : It can also be involved in elimination reactions to produce alkenes.

Pharmaceutical Applications

This compound plays a crucial role in the pharmaceutical industry. It is utilized as an intermediate in the synthesis of various therapeutic agents, including:

- Antidepressants : Used in the production of certain antidepressant drugs.

- Antipsychotics : Serves as a precursor for synthesizing antipsychotic medications.

- Local Anesthetics : Involved in the synthesis of local anesthetic compounds.

Case Study: Synthesis of Antidepressants

A study demonstrated that this compound can be used to synthesize a specific class of antidepressants through a series of substitution reactions that enhance the bioactivity of the final product .

Agricultural Chemicals

The compound is also employed in the production of pesticides and herbicides. Its halogenated nature contributes to the efficacy and stability of these agricultural chemicals.

Applications in Pesticide Synthesis

This compound has been reported as an intermediate in synthesizing various agrochemicals, enhancing their effectiveness against pests while maintaining environmental safety .

Chemical Research

In chemical research, this compound is often used as a reagent for studying reaction mechanisms and developing new synthetic methodologies. Its reactivity allows researchers to explore novel pathways for organic transformations.

Data Tables

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | Intermediate for various organic compounds |

| Pharmaceuticals | Antidepressants, antipsychotics, local anesthetics |

| Agricultural Chemicals | Pesticides and herbicides |

| Chemical Research | Reagent for studying reaction mechanisms |

作用机制

The mechanism of action of 1-Bromo-3-chloro-2-methylpropane in chemical reactions involves the formation of intermediates such as carbocations or carbanions, depending on the reaction conditions. For example, in nucleophilic substitution reactions, the compound may form a carbocation intermediate, which then reacts with the nucleophile to form the final product .

相似化合物的比较

Key Observations :

This compound:

1-Bromo-3-chloropropane:

- Versatility: Used in carcinogenicity studies and industrial solvent formulations .

2-Bromo-1-chloropropane:

生物活性

1-Bromo-3-chloro-2-methylpropane, also known by its CAS number 6974-77-2, is a halogenated organic compound with the molecular formula C4H8BrCl. It is primarily utilized as a reagent in organic synthesis, particularly in the preparation of various nitrogen-containing heterocycles. Understanding its biological activity is crucial for evaluating its potential applications and safety in chemical processes.

- Molecular Weight : 171.46 g/mol

- Boiling Point : 152-154 °C

- Density : 1.467 g/mL at 25 °C

- Solubility : Soluble in methanol and acetone

- Flash Point : >230 °F

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its reactivity and potential toxicity. The compound's halogenated structure suggests it may exhibit significant biological interactions, particularly with nucleophiles due to the presence of bromine and chlorine atoms.

Toxicological Profile

This compound is classified as an irritant and poses several health hazards:

- Acute Toxicity : It is categorized as toxic via oral, dermal, and inhalation routes (H302, H312, H332).

- Irritation : Causes skin and eye irritation (H315, H319).

- Specific Target Organ Toxicity (STOT) : May cause respiratory tract irritation (H335) .

Case Study 1: Synthesis of N-substituted Compounds

A study demonstrated the use of this compound in synthesizing N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones. This synthesis involves nucleophilic substitution reactions where the compound acts as a halogen donor, facilitating the formation of new carbon-nitrogen bonds .

Case Study 2: Reactivity with Biological Molecules

Research has indicated that halogenated compounds like this compound can interact with biological macromolecules such as proteins and nucleic acids. The reactivity of halogens can lead to modifications in these biomolecules, potentially affecting their function and stability. For instance, studies on related compounds have shown that they can lead to alkylation of DNA bases, which may result in mutagenic effects .

Comparative Biological Activity Table

| Compound | CAS Number | Biological Activity | Toxicity Level |

|---|---|---|---|

| This compound | 6974-77-2 | Synthesis of heterocycles; Reactivity with biomolecules | Acute toxicity (oral/dermal/inhalation) |

| 1-Bromoethane | 74-96-4 | Alkylating agent; Neurotoxic effects | Moderate toxicity |

| Chloroform | 67-66-3 | Solvent; Potential carcinogen | High toxicity |

Research Findings

Recent findings highlight the need for careful handling and risk assessment when working with this compound due to its biological activity and associated health risks. Laboratory studies emphasize that while it is valuable for synthetic applications, its potential to induce adverse biological effects necessitates stringent safety protocols .

常见问题

Q. What are the recommended safety protocols for handling 1-bromo-3-chloro-2-methylpropane in laboratory settings?

Methodological Answer:

- Toxicity Mitigation: Use fume hoods, nitrile gloves, and safety goggles due to its toxicity via inhalation, dermal contact, and ocular exposure .

- Storage: Store in airtight containers away from ignition sources, static discharge, and oxidizing agents. Maintain temperature below 25°C .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent environmental contamination .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer:

- Alkylation of 2-Methylpropane: React 2-methylpropane with bromine and chlorine under controlled conditions. Optimize stoichiometry (1:1.2 Br:Cl ratio) and use UV light as a radical initiator to enhance yield .

- Halogen Exchange: Substitute bromine in 1-bromo-2-methylpropane with chlorine using AlCl₃ as a catalyst. Monitor reaction progress via GC-MS to prevent over-chlorination .

Q. How can researchers purify this compound to achieve high purity for experimental use?

Methodological Answer:

- Distillation: Use fractional distillation under reduced pressure (boiling point ~120–125°C). Monitor purity via refractive index (RI: ~1.48–1.50) .

- Chromatography: Employ silica gel column chromatography with hexane:ethyl acetate (95:5) to remove halogenated byproducts. Validate purity using ¹H NMR (δ 1.8 ppm for methyl group, δ 3.5–3.7 ppm for Br/Cl-CH₂) .

Advanced Questions

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Identify methyl groups (δ 1.8–2.0 ppm in ¹H; δ 20–25 ppm in ¹³C) and halogenated CH₂ signals (δ 3.5–3.7 ppm in ¹H; δ 40–45 ppm in ¹³C) .

- GC-MS: Confirm molecular ion peak at m/z 171.35 (C₄H₈BrCl⁺) and fragmentation patterns (e.g., loss of Br⁻ at m/z 93) .

- Elemental Analysis: Validate Br (46.6%) and Cl (20.7%) content via combustion analysis .

Q. How does the steric and electronic environment of this compound influence its reactivity in nucleophilic substitution (SN2) reactions?

Methodological Answer:

- Steric Hindrance: The methyl group at C2 creates steric bulk, reducing SN2 reactivity compared to linear analogs. Use polar aprotic solvents (e.g., DMSO) to stabilize transition states and enhance reaction rates .

- Leaving Group Effects: Bromine’s lower electronegativity vs. chlorine makes it a better leaving group. Kinetic studies show Br substitution occurs 5–10× faster than Cl under identical conditions .

Q. What strategies can resolve discrepancies in reported physical properties (e.g., boiling point, vapor pressure) across literature sources?

Methodological Answer:

- Cross-Validation: Compare data from authoritative sources (e.g., CRC Handbook vs. IARC ). For example, reconcile boiling points by standardizing measurement conditions (e.g., 760 mmHg).

- Computational Modeling: Use QSPR (Quantitative Structure-Property Relationship) models to predict vapor pressure (e.g., ~4.1 mmHg at 25°C) and validate against experimental data .

Q. How can researchers assess the genotoxic potential of this compound using in vitro models?

Methodological Answer:

- Ames Test: Use Salmonella typhimurium strains TA98/TA100 with S9 metabolic activation. Dose-response curves (0.1–10 µg/mL) can identify mutagenic thresholds .

- Comet Assay: Expose human lymphocytes to 1–50 µM concentrations. Quantify DNA strand breaks via fluorescence microscopy; compare to positive controls (e.g., ethyl methanesulfonate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。